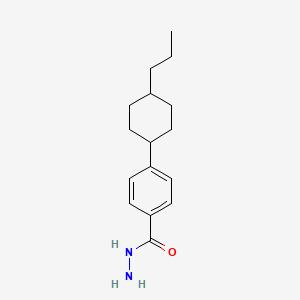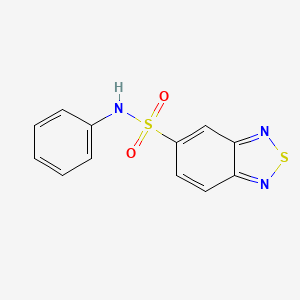![molecular formula C20H24N2O2 B5751719 N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and is known for its ability to bind to the translocator protein (TSPO) in the brain. In
作用機序
The mechanism of action of DPA-714 involves its binding to N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide, which is located on the outer mitochondrial membrane of various cells, including glial cells in the brain. The upregulation of N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide in response to neurological conditions leads to an increase in the number of binding sites for DPA-714. This allows for the visualization and quantification of N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide expression, which is indicative of the extent of neuroinflammation, neurodegeneration, and brain injury.
Biochemical and Physiological Effects
DPA-714 has been shown to have several biochemical and physiological effects. In addition to its binding to N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide, DPA-714 has been shown to inhibit the release of proinflammatory cytokines, reduce oxidative stress, and promote neuroprotection. These effects make DPA-714 a promising candidate for the treatment of various neurological conditions.
実験室実験の利点と制限
One of the main advantages of DPA-714 is its high affinity and selectivity for N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide. This allows for accurate and precise imaging of N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide expression in the brain. However, one of the limitations of DPA-714 is its relatively short half-life, which can limit its usefulness in longitudinal studies.
将来の方向性
There are several future directions for the use of DPA-714 in scientific research. One potential application is in the development of new treatments for neurological conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, DPA-714 may be useful in the study of the neuroimmune system and its role in neurological conditions. Finally, new imaging techniques and technologies may be developed to improve the accuracy and precision of N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide imaging using DPA-714.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide, or DPA-714, is a chemical compound that has significant potential in scientific research. Its ability to bind to N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide and accurately visualize and quantify N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide expression in the brain makes it a promising candidate for the development of new treatments for neurological conditions. As research in this field continues, DPA-714 may prove to be a valuable tool for understanding the neuroimmune system and its role in neurological conditions.
合成法
The synthesis of DPA-714 involves several steps, including the reaction of 3,4-dimethylphenylamine with 4-bromo-2,2-dimethylpropanoic acid to form an amide intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to produce the final product, N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide.
科学的研究の応用
DPA-714 has been extensively studied for its potential applications in various scientific research fields. One of the most prominent applications is in the field of neuroimaging, where it is used as a radioligand for N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide imaging. N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide is a protein that is upregulated in response to various neurological conditions such as neuroinflammation, neurodegeneration, and brain injury. By binding to N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide, DPA-714 can be used to visualize and quantify the extent of these conditions in the brain.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-6-9-17(12-14(13)2)21-18(23)15-7-10-16(11-8-15)22-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYGWWPNLYDRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)

![1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole](/img/structure/B5751652.png)
![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)





![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)

![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)
